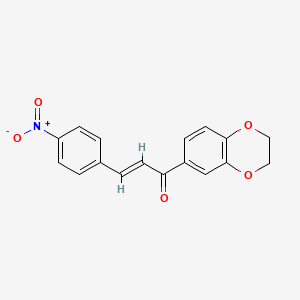
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-nitrophenyl)-2-propen-1-one
説明
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-nitrophenyl)-2-propen-1-one, also known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is a widely used research tool in the field of neuroscience and has been shown to have potential therapeutic applications in the treatment of neurological disorders.
作用機序
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-nitrophenyl)-2-propen-1-one acts as a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to the receptor and prevents the binding of glutamate, thereby blocking the excitatory effects of glutamate on the nervous system.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-nitrophenyl)-2-propen-1-one results in a decrease in synaptic transmission, which can lead to a reduction in neuronal excitability and synaptic plasticity. This can have both beneficial and detrimental effects depending on the specific context. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-nitrophenyl)-2-propen-1-one has been shown to have neuroprotective effects in certain models of neurological disease, but can also impair learning and memory in some contexts.
実験室実験の利点と制限
One advantage of using 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-nitrophenyl)-2-propen-1-one in lab experiments is its high potency and selectivity for the AMPA receptor subtype. This allows for precise manipulation of glutamate receptor function without affecting other neurotransmitter systems. However, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-nitrophenyl)-2-propen-1-one is not effective against all types of glutamate receptors, and its effects can be context-dependent.
将来の方向性
There are several potential future directions for research involving 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-nitrophenyl)-2-propen-1-one. One area of interest is the development of more selective and potent antagonists of specific glutamate receptor subtypes. Another area of interest is the investigation of the potential therapeutic applications of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-nitrophenyl)-2-propen-1-one in the treatment of neurological disorders, particularly those involving glutamate receptor dysfunction. Additionally, further research is needed to elucidate the precise mechanisms underlying the effects of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-nitrophenyl)-2-propen-1-one on synaptic plasticity and learning and memory.
科学的研究の応用
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-nitrophenyl)-2-propen-1-one is primarily used in scientific research to study the role of glutamate receptors in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. It has also been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory.
特性
IUPAC Name |
(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c19-15(7-3-12-1-5-14(6-2-12)18(20)21)13-4-8-16-17(11-13)23-10-9-22-16/h1-8,11H,9-10H2/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHQMPQGQKXQSW-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-nitrophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3847998.png)
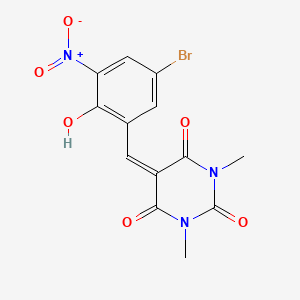

![2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]acrylonitrile](/img/structure/B3848040.png)
![4-(3-bromo-4-methylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3848053.png)
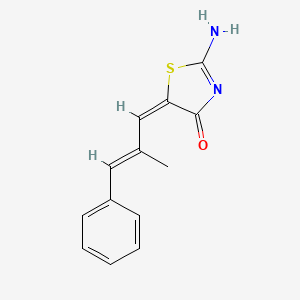
![5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3848065.png)
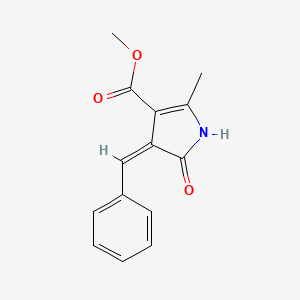
![4-{5-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B3848082.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3848086.png)
![N-cyclohexyl-2-[2-(4-iodobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848088.png)
![N-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B3848091.png)
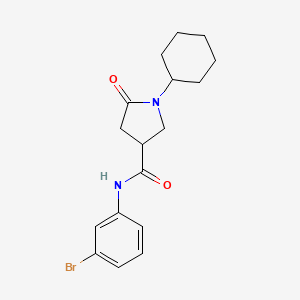
![N-allyl-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848104.png)